Methyl 3-azidobenzoate

Description

The exact mass of the compound Methyl 3-azidobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-azidobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-azidobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

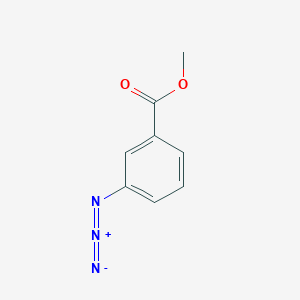

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-azidobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-4-7(5-6)10-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQWYELDCUXPSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459754 | |

| Record name | Methyl 3-azidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93066-93-4 | |

| Record name | Methyl 3-azidobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-azidobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of Methyl 3-Azidobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview for the synthesis of methyl 3-azidobenzoate, a valuable intermediate in pharmaceutical and materials science. The procedure detailed herein is a well-established, two-step process commencing from methyl 3-aminobenzoate. It involves a classical diazotization of the primary aromatic amine, followed by a Sandmeyer-type reaction with an azide source. This document emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization of the final product.

Strategic Overview: The Sandmeyer Reaction Pathway

The conversion of an aromatic amine to an azide is a powerful transformation in organic synthesis. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a reliable method to replace an amino group with a variety of nucleophiles, including halides, cyanides, and azides, via a diazonium salt intermediate.[1] This pathway is particularly advantageous as it allows for the introduction of functionalities that are often difficult to install through direct electrophilic aromatic substitution.

Our synthesis begins with the diazotization of methyl 3-aminobenzoate. This reaction, typically carried out at low temperatures (0-5 °C), converts the primary amine into a highly reactive diazonium salt.[][3] The instability of diazonium salts necessitates their immediate use in the subsequent step.[4] The second stage involves the reaction of the in situ generated diazonium salt with sodium azide, which displaces the dinitrogen group to form the desired methyl 3-azidobenzoate.

Visualizing the Workflow

The following diagram outlines the key stages of the synthesis, from starting material to the purified final product.

Caption: Workflow for the synthesis of Methyl 3-azidobenzoate.

In-Depth Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis. Adherence to safety protocols is paramount, especially when handling sodium azide.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Methyl 3-aminobenzoate | 1.0 eq | Starting Material |

| Concentrated HCl | ~3.0 eq | Acid catalyst for diazotization |

| Sodium Nitrite (NaNO₂) | 1.1 eq | Diazotizing agent |

| Sodium Azide (NaN₃) | 1.2 eq | Azide source |

| Deionized Water | As needed | Solvent |

| Ethyl Acetate | As needed | Extraction solvent |

| Anhydrous Sodium Sulfate | As needed | Drying agent |

| Silica Gel | As needed | Stationary phase for chromatography |

| Magnetic Stirrer & Stir Bar | --- | For reaction mixing |

| Ice Bath | --- | To maintain low temperature |

| Separatory Funnel | --- | For liquid-liquid extraction |

| Rotary Evaporator | --- | For solvent removal |

Step-by-Step Procedure

Part A: Diazotization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 3-aminobenzoate in a solution of concentrated hydrochloric acid and water.

-

Cool the flask in an ice bath to 0-5 °C with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should take approximately 15-20 minutes.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.

Part B: Azidation

-

In another beaker, dissolve sodium azide in deionized water and cool the solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred sodium azide solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

Part C: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield pure methyl 3-azidobenzoate as a pale yellow oil.

Mechanistic Insights

The overall transformation proceeds through two distinct mechanistic stages: the formation of the nitrosonium ion and its subsequent reaction with the aromatic amine, followed by the displacement of dinitrogen by the azide anion.

Diazotization Mechanism

The diazotization reaction begins with the protonation of nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to generate the nitrosonium ion (NO⁺), a potent electrophile. The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.[4][5]

Caption: Key steps in the diazotization mechanism.

Azidation Mechanism (Sandmeyer-type)

The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] In this case, a copper(I) catalyst, if used, would initiate a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. However, in the absence of a copper catalyst, the reaction can still proceed, likely through direct nucleophilic attack of the azide ion on the diazonium salt, followed by the loss of dinitrogen. The detection of biaryl byproducts in similar reactions supports the radical mechanism.[1]

Safety and Handling Precautions

Extreme caution must be exercised when working with sodium azide and organic azides.

-

Toxicity: Sodium azide is highly toxic if ingested or absorbed through the skin.[6][7] It can form strong complexes with hemoglobin, impeding oxygen transport.[6] Always handle sodium azide in a fume hood, wearing appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety goggles.[7]

-

Explosive Hazard: Sodium azide can react with heavy metals (e.g., lead, copper) to form highly shock-sensitive and explosive metal azides.[8] Therefore, avoid contact with metal spatulas and equipment; use plastic or ceramic instead.[7][9] Do not dispose of azide-containing solutions down drains, as explosive salts can accumulate in the plumbing.[8]

-

Hydrazoic Acid Formation: Sodium azide reacts with acids to form hydrazoic acid (HN₃), which is a toxic, volatile, and explosive gas.[6] All manipulations should be performed in a well-ventilated fume hood.

-

Organic Azide Stability: While aromatic azides are generally more stable than their aliphatic counterparts, they can be thermally unstable and potentially explosive, especially in concentrated form. Avoid heating the final product to high temperatures.[9] Purification by distillation is not recommended.[9]

-

Waste Disposal: All azide-containing waste must be collected in a designated, labeled container and disposed of as hazardous waste according to institutional guidelines.[8][9]

Characterization of Methyl 3-Azidobenzoate

The identity and purity of the synthesized methyl 3-azidobenzoate can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide characteristic signals for the aromatic protons and carbons, as well as the methyl ester group.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band around 2100-2150 cm⁻¹ is a definitive indicator of the azide (N₃) stretching vibration.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound (177.16 g/mol ).[10]

Conclusion

The synthesis of methyl 3-azidobenzoate from methyl 3-aminobenzoate is a robust and reliable procedure that provides access to a versatile chemical building block. A thorough understanding of the reaction mechanism, coupled with strict adherence to safety protocols, is essential for the successful and safe execution of this synthesis. The resulting aryl azide is a valuable precursor for the construction of more complex molecules through reactions such as "click" chemistry and nitrene chemistry, making it a key intermediate in modern drug discovery and materials science.[11]

References

- UVIC. (2022, May 18). Azides.

- Abcam. Sodium azide: Uses, safety and sustainable alternatives.

- Environment, Health & Safety, University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ).

- Division of Research Safety, University of Illinois. (2019, September 19). Sodium Azide NaN3.

- Various Authors. (n.d.). Kinetics and Mechanism of Diazotization.

- UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.

- BYJU'S. Diazotization Reaction Mechanism.

- BOC Sciences. Custom Diazotization Services.

- Slideshare. (n.d.). Diazotisation and coupling reaction.

- Unacademy. Diazotization Reaction Mechanism.

- Wikipedia. Sandmeyer reaction.

- ChemicalBook. METHYL 3-AMINOBENZOATE synthesis.

- Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Khan, I., et al. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.

- Benchchem. Methyl 3-azidobenzoate.

- ACS Publications. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate: An Example of Inhibiting Parallel Side Reactions.

- Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations.

- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

- Farlow, A., & Krömer, J. O. (2016, May 27). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.

- Organic Chemistry Portal. Diazotisation.

- Google Patents. (n.d.). US3941768A - One step diazotization coupling process.

- Supporting Information. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Methyl 3-aminobenzoate.

- PubChem - NIH. Methyl 3-azidobenzoate.

- PMC - NIH. (n.d.). Purification and Characterization of Recombinant Protein Acyltransferases.

- PubMed. (1984, August 25). Purification and characterization of protein methylesterase from rat kidney.

- Sigma-Aldrich. Methyl 3-azidobenzoate solution ~0.5 M in tert-butyl methyl ether.

- Sciencemadness.org. (2016, March 4). Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. byjus.com [byjus.com]

- 6. ehs.wisc.edu [ehs.wisc.edu]

- 7. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 8. chemistry.unm.edu [chemistry.unm.edu]

- 9. uvic.ca [uvic.ca]

- 10. Methyl 3-azidobenzoate | C8H7N3O2 | CID 11240787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis and Mechanism of Methyl 3-Azidobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, reaction mechanism, and critical safety considerations for methyl 3-azidobenzoate, a valuable reagent and building block in organic synthesis and drug development. The content is structured to deliver not just procedural steps, but also the underlying scientific principles, ensuring a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of Methyl 3-Azidobenzoate

Methyl 3-azidobenzoate is an aromatic organic compound featuring both an azide and a methyl ester functional group. This unique combination makes it a versatile intermediate in the synthesis of a wide array of more complex molecules. The azide group serves as a precursor to amines via reduction, a partner in cycloaddition reactions (such as the well-known "click chemistry"), and can be used to introduce a nitrogen-containing moiety into a molecular framework. The methyl ester provides a handle for further transformations, including hydrolysis to the corresponding carboxylic acid or amidation. These properties make methyl 3-azidobenzoate a key component in the development of novel pharmaceuticals, agrochemicals, and functional materials.

Synthetic Protocol: From Amine to Azide

The most common and established route for the synthesis of methyl 3-azidobenzoate involves a two-step sequence starting from the readily available methyl 3-aminobenzoate. This process encompasses the diazotization of the primary aromatic amine followed by the displacement of the resulting diazonium salt with an azide anion.

Core Reaction Scheme

The overall transformation can be summarized as follows:

Detailed Experimental Protocol

Materials and Reagents:

-

Methyl 3-aminobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ice

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Step-by-Step Procedure:

-

Diazotization:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-aminobenzoate (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C using an ice bath. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.

-

Prepare a solution of sodium nitrite (1.0-1.2 equivalents) in deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The addition should be slow to control the exothermic reaction and prevent the formation of unwanted byproducts. The reaction is typically complete shortly after the addition is finished.

-

-

Azidation:

-

In a separate beaker, prepare a solution of sodium azide (1.0-1.5 equivalents) in deionized water.

-

While maintaining the low temperature of the diazonium salt solution, add the sodium azide solution dropwise. Vigorous nitrogen gas evolution will be observed as the azide displaces the diazonium group. This step should be performed in a well-ventilated fume hood due to the formation of gaseous nitrogen and the highly toxic nature of sodium azide.

-

-

Work-up and Purification:

-

Once the nitrogen evolution has ceased, allow the reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic extracts and wash them with water and then with a saturated brine solution to remove any remaining inorganic impurities.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude methyl 3-azidobenzoate.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Reaction Mechanism

The synthesis of methyl 3-azidobenzoate proceeds through a well-established two-part mechanism: the formation of a diazonium salt and its subsequent nucleophilic substitution.

Part 1: Diazotization Mechanism

The diazotization of a primary aromatic amine is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, typically hydrochloric acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group on methyl 3-aminobenzoate then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the relatively stable methyl 3-benzenediazonium chloride.

Caption: Mechanism of Diazotization.

Part 2: Azide Displacement Mechanism

The second part of the synthesis involves the nucleophilic aromatic substitution of the diazonium group (-N₂⁺) by the azide anion (N₃⁻). The diazonium group is an excellent leaving group because it departs as a very stable dinitrogen molecule (N₂). The azide anion acts as the nucleophile, attacking the carbon atom of the benzene ring attached to the diazonium group, leading to the formation of methyl 3-azidobenzoate and the liberation of nitrogen gas.

Spectroscopic Characterization of Methyl 3-azidobenzoate: A Technical Guide for Researchers

Introduction

Molecular Structure and Spectroscopic Rationale

The molecular structure of Methyl 3-azidobenzoate dictates its spectroscopic features. The molecule consists of a benzene ring substituted with an azido group (-N₃) at the meta-position relative to a methyl ester group (-COOCH₃). This arrangement influences the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint.

Figure 1: Chemical structure of Methyl 3-azidobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For Methyl 3-azidobenzoate, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the methyl ester protons. Due to the meta-substitution pattern, the aromatic region will display a complex splitting pattern. The chemical shifts are influenced by the electron-withdrawing nature of both the azido and methyl ester groups.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 3-azidobenzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.80 | Multiplet (m) | 4H |

| Methyl (-OCH₃) | ~3.9 | Singlet (s) | 3H |

Rationale: The aromatic protons will appear as a complex multiplet due to spin-spin coupling. Protons ortho to the ester group are expected to be the most downfield, while the proton between the two substituents will also be significantly shifted downfield. For comparison, the methyl protons of Methyl 3-nitrobenzoate appear at approximately 3.93-4.00 ppm.[1][2] The methyl protons of the ester group will be a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 3-azidobenzoate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165 |

| Aromatic C-N₃ | ~140 |

| Aromatic C-COOCH₃ | ~132 |

| Aromatic C-H | 115 - 135 |

| Methyl (-OCH₃) | ~52 |

Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbon attached to the azido group will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region. For comparison, in Methyl 3-nitrobenzoate, the carbonyl carbon appears around 164.7 ppm and the methyl carbon at 52.6 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 3-azidobenzoate will be characterized by strong absorptions corresponding to the azide and ester groups.

Table 3: Characteristic IR Absorption Frequencies for Methyl 3-azidobenzoate

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Azide (N₃) asymmetric stretch | ~2100 - 2150 | Strong, Sharp |

| Carbonyl (C=O) stretch | ~1720 - 1740 | Strong |

| C-O stretch (ester) | ~1200 - 1300 | Strong |

| Aromatic C=C stretch | ~1450 - 1600 | Medium |

| Aromatic C-H stretch | ~3000 - 3100 | Medium |

| Aliphatic C-H stretch | ~2850 - 3000 | Medium |

Rationale: The most diagnostic peak will be the strong, sharp absorption for the asymmetric stretch of the azide group in the region of 2100-2150 cm⁻¹. The carbonyl stretch of the ester will be another prominent, strong peak around 1720-1740 cm⁻¹. The other absorptions are consistent with the presence of the aromatic ring and the methyl group.

Experimental Protocols

Synthesis of Methyl 3-azidobenzoate

A common route to aryl azides is via the diazotization of an aniline followed by treatment with sodium azide.

Figure 2: General workflow for the synthesis of Methyl 3-azidobenzoate.

Step-by-Step Protocol:

-

Diazotization: Dissolve Methyl 3-aminobenzoate in a solution of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Azide Substitution: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will be evolved.

-

Workup: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis Workflow

Figure 3: Workflow for spectroscopic analysis.

NMR Sample Preparation and Acquisition:

-

Dissolve approximately 5-10 mg of the purified Methyl 3-azidobenzoate in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

IR Sample Preparation and Acquisition:

-

For a neat sample, place a drop of the liquid product between two sodium chloride or potassium bromide plates.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the solid product with dry KBr powder and pressing it into a thin disk.

-

Acquire the IR spectrum using an FTIR spectrometer.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR and IR spectroscopic data for Methyl 3-azidobenzoate, based on the analysis of its chemical structure and comparison with closely related compounds. The provided experimental protocols offer a general framework for its synthesis and characterization. For researchers working with this compound, it is crucial to perform these spectroscopic analyses to verify the structure and purity of the synthesized material before its use in subsequent applications.

References

-

PubChem. Methyl 3-azidobenzoate. National Center for Biotechnology Information. [Link][3]

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Royal Society of Chemistry. [Link][1]

-

PubChem. Methyl 3-nitrobenzoate. National Center for Biotechnology Information. [Link][2]

Sources

An In-Depth Technical Guide to Methyl 3-azidobenzoate: A Photoaffinity Probe for Drug Discovery

Foreword: Illuminating the Molecular Frontier

In the intricate landscape of modern drug discovery, the identification and validation of molecular targets are paramount. Among the sophisticated tools at our disposal, photoaffinity labeling (PAL) stands out as a powerful technique to covalently capture and identify the cellular partners of small molecules. This guide provides a comprehensive technical overview of Methyl 3-azidobenzoate, a versatile and efficient photoaffinity probe. We will delve into its core properties, synthesis, and practical applications, offering researchers, scientists, and drug development professionals the insights needed to effectively harness this reagent in their quest for novel therapeutics.

Core Compound Specifications

A thorough understanding of a chemical probe begins with its fundamental properties. Methyl 3-azidobenzoate is a well-characterized compound with the following key identifiers:

| Property | Value | Reference(s) |

| CAS Number | 93066-93-4 | [1] |

| Molecular Formula | C₈H₇N₃O₂ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| Appearance | Off-white to light yellow solid | |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)N=[N+]=[N-] | [1] |

| InChIKey | BSQWYELDCUXPSJ-UHFFFAOYSA-N | [1] |

The Underpinnings of Photoaffinity Labeling: The Azido Group

The utility of Methyl 3-azidobenzoate as a photoaffinity probe is rooted in the unique reactivity of the aryl azide moiety. Upon irradiation with ultraviolet (UV) light, the azide group undergoes photolysis, extruding a molecule of dinitrogen (N₂) to generate a highly reactive nitrene intermediate. This nitrene can then readily insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent linkage with the target biomolecule.[2][3]

The choice of an aryl azide, such as the one in Methyl 3-azidobenzoate, offers several advantages:

-

Relative Stability: In the absence of UV light, aryl azides are relatively stable, allowing for controlled initiation of the cross-linking reaction.[2]

-

Small Size: The azido group is small, minimizing steric hindrance that could interfere with the binding of the probe to its target.[3]

-

Reactive Intermediate: The generated nitrene is highly reactive and has a short lifetime, favoring insertion into the immediate vicinity of the binding site.

Caption: Photochemical activation of Methyl 3-azidobenzoate to form a reactive nitrene intermediate, leading to covalent target protein modification.

Synthesis of Methyl 3-azidobenzoate: A Step-by-Step Protocol

The most common and efficient synthesis of Methyl 3-azidobenzoate begins with its corresponding amine precursor, Methyl 3-aminobenzoate. The synthesis involves a two-step process: diazotization of the primary amine followed by azidation.

Part 1: Diazotization of Methyl 3-aminobenzoate

This reaction converts the primary amino group into a diazonium salt, a versatile intermediate.

Materials:

-

Methyl 3-aminobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Experimental Protocol:

-

Dissolution: In a round-bottom flask, dissolve Methyl 3-aminobenzoate (1.0 equivalent) in a mixture of concentrated HCl and distilled water. Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

-

Reaction Monitoring: The completion of the diazotization can be checked by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Part 2: Azidation of the Diazonium Salt

The diazonium salt is then reacted with an azide source to yield the final product.

Materials:

-

Diazonium salt solution from Part 1

-

Sodium Azide (NaN₃)

-

Distilled Water

-

Diethyl Ether or Ethyl Acetate for extraction

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Experimental Protocol:

-

Azide Addition: Prepare a solution of sodium azide (1.2 equivalents) in distilled water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional hour.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude Methyl 3-azidobenzoate.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Caption: Two-step synthesis of Methyl 3-azidobenzoate from Methyl 3-aminobenzoate.

Application in Drug Discovery: A Workflow for Target Identification

The primary application of Methyl 3-azidobenzoate is in photoaffinity labeling-based target identification.[4] This process allows researchers to uncover the specific protein(s) that a bioactive small molecule interacts with inside a cell.

Experimental Workflow for Photoaffinity Labeling

Materials:

-

Live cells or cell lysate

-

Methyl 3-azidobenzoate probe (or a derivative of a bioactive compound incorporating the 3-azidobenzoate moiety)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

UV lamp (e.g., 254 nm or 365 nm, the optimal wavelength should be determined empirically)

-

Enrichment resin (e.g., streptavidin beads if the probe is biotinylated)

-

Mass spectrometer for protein identification

Experimental Protocol:

-

Probe Incubation: Treat live cells or cell lysate with the Methyl 3-azidobenzoate-containing probe at a predetermined concentration and for a specific duration to allow for binding to the target protein(s).[5][6]

-

UV Cross-linking: Irradiate the samples with UV light at a specific wavelength (commonly 254 nm or 350 nm) for a defined period on ice to induce covalent cross-linking.[5][6]

-

Cell Lysis (for live cell experiments): After irradiation, wash the cells with cold PBS and lyse them to release the proteins.

-

Enrichment of Labeled Proteins: If the probe contains an affinity tag (e.g., biotin), the covalently labeled proteins can be enriched from the complex proteome using an appropriate affinity matrix (e.g., streptavidin beads).[5]

-

Protein Identification: The enriched proteins are then typically separated by SDS-PAGE, and the protein bands of interest are excised and subjected to in-gel digestion followed by mass spectrometry (e.g., LC-MS/MS) for identification.[4]

Caption: A generalized workflow for target identification using a photoaffinity probe like Methyl 3-azidobenzoate.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the four protons on the benzene ring, with splitting patterns indicative of their relative positions. A singlet corresponding to the methyl ester protons (-OCH₃) would appear further upfield (around 3.9 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the 110-140 ppm range), and the methyl carbon of the ester (around 52 ppm).

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the azide group (a strong, sharp peak around 2100-2150 cm⁻¹), the carbonyl group of the ester (a strong peak around 1720-1740 cm⁻¹), and C-O stretching of the ester (around 1250-1300 cm⁻¹).[7] Aromatic C-H and C=C stretching vibrations will also be present.

-

UV-Vis: The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show absorption maxima characteristic of the substituted benzene ring, likely in the range of 250-300 nm.[8]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential when working with Methyl 3-azidobenzoate.

-

Hazards: Organic azides can be energetic and potentially explosive, especially upon heating or shock. It is also classified as a skin and eye irritant.[1]

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration (2-8 °C) is recommended.

Conclusion: A Powerful Tool for Elucidating Biological Mechanisms

Methyl 3-azidobenzoate is a valuable and accessible photoaffinity probe for researchers in drug discovery and chemical biology. Its straightforward synthesis, predictable photoreactivity, and utility in target identification workflows make it an indispensable tool for elucidating the molecular mechanisms of action of bioactive compounds. By understanding its properties and applying the methodologies outlined in this guide, scientists can confidently employ this reagent to illuminate the complex interactions that govern cellular function and pave the way for the development of next-generation therapeutics.

References

-

ResearchGate. (n.d.). The standard experimental protocol for the photoaffinity method. Retrieved from [Link]

-

ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Chemical Communications. Retrieved from [Link]

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ETHYL 4-AMINO-3-METHYLBENZOATE. Retrieved from [Link]

-

Frontiers in Pharmacology. (2022). An update of label-free protein target identification methods for natural active products. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of anti-cancer drug intermediate methyl 2-fluoro-3-aminobenzoate.

-

Chem 117 Reference Spectra. (2011). Spring 2011. Retrieved from [Link]

-

PMC. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. Retrieved from [Link]

-

PMC. (2018). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Retrieved from [Link]

-

Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubMed Central. (2009). Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-azidobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods to identify protein targets of metal-based drugs. Retrieved from [Link]

-

YouTube. (2021). Webinar: Label-free Target Identification to Unleash Drug Discovery. Retrieved from [Link]

-

MDPI. (2024). Druggability Analysis of Protein Targets for Drug Discovery to Combat Listeria monocytogenes. Retrieved from [Link]

-

PubMed. (2021). Development of a target identification approach using native mass spectrometry. Retrieved from [Link]

-

Scripta Scientifica Pharmaceutica. (n.d.). IR and UV-VIS spectroscopic analysis of a new compound: N-[1-(4-hydroxyphenyl) aminoethilyden]-4-[1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphtalen-2-yl)-ethenyl] phenylcarbohydrazide. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

MU-Varna.bg. (n.d.). IR AND UV-VIS SPECTROSCOPIC ANALYSIS OF A NEW COMPOUND: N-[1-(4-HYDROXYPHENYL) AMINOETHILYDEN]-4-[1-(3,5,5,8,8-PENTAMETHYL- 6,7. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

-

NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from [Link]8&Type=IR-SPEC&Index=1#IR-SPEC)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. journals.mu-varna.bg [journals.mu-varna.bg]

An In-depth Technical Guide to the Solubility and Stability of Methyl 3-azidobenzoate

Introduction

Methyl 3-azidobenzoate is an aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its utility as a molecular building block is underscored by the presence of two key functional groups: a methyl ester and an azide. The azide group serves as a versatile handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's high efficiency and biocompatibility make it an invaluable tool for forging stable triazole linkages in complex molecular architectures. Furthermore, the aryl azide moiety can be photochemically activated to generate a highly reactive nitrene intermediate, a property exploited in photoaffinity labeling to elucidate drug-target interactions.

This guide provides a comprehensive overview of the solubility and stability of Methyl 3-azidobenzoate, offering a critical knowledge base for researchers, scientists, and drug development professionals. A thorough understanding of these properties is paramount for its effective handling, storage, and application in synthetic and biological contexts.

I. Solubility Profile of Methyl 3-azidobenzoate

The solubility of a compound is a critical parameter that dictates its utility in various experimental settings, from reaction conditions to biological assays. The solubility of Methyl 3-azidobenzoate is governed by its molecular structure, which features both polar (methyl ester) and nonpolar (aromatic ring) components, along with the unique electronic character of the azide group.

Qualitative and Predicted Solubility

Based on the principle of "like dissolves like," Methyl 3-azidobenzoate is expected to exhibit greater solubility in organic solvents than in water. The calculated XLogP3 value of 3.4 for Methyl 3-azidobenzoate further supports its hydrophobic nature, indicating a preference for lipophilic environments. An XLogP3 value is a computed logarithm of the octanol/water partition coefficient (LogP), a widely used measure of a compound's lipophilicity.[1][2][3]

While specific quantitative solubility data for Methyl 3-azidobenzoate is not extensively published, a qualitative understanding can be derived from its commercial availability as a 0.5 M solution in tert-butyl methyl ether (TBME). This indicates good solubility in this ether-based solvent.

The following table provides an estimated solubility profile in a range of common laboratory solvents, categorized based on general principles of organic chemistry and the compound's structural features.

| Solvent | Predicted Solubility | Rationale |

| Water | Very Low | The hydrophobic aromatic ring and the overall low polarity of the molecule limit its solubility in water. The calculated XLogP3 of 3.4 is indicative of poor aqueous solubility.[1][2][3] |

| Methanol, Ethanol | Moderate to High | The polarity of these protic solvents can interact with the methyl ester group, while the alkyl chains can solvate the aromatic ring. |

| Acetone, Ethyl Acetate | High | These polar aprotic solvents are effective at dissolving compounds with a balance of polar and nonpolar features. |

| Acetonitrile | High | A polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These highly polar aprotic solvents are excellent solvents for a broad spectrum of organic compounds. |

| Tetrahydrofuran (THF), Dichloromethane (DCM) | Very High | These solvents are effective at solvating both the polar and nonpolar regions of the molecule. However, the use of halogenated solvents like DCM with azides should be approached with caution due to the potential for forming explosive di- and tri-azidomethane. |

| Toluene | Moderate to High | A nonpolar aromatic solvent that can effectively solvate the benzene ring of Methyl 3-azidobenzoate. |

| Hexane, Heptane | Low | These nonpolar aliphatic solvents are less effective at solvating the polar methyl ester group. |

Note: This table provides estimations based on chemical principles. Experimental verification is recommended for precise quantitative data.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound.[4][5][6][7][8]

Objective: To determine the equilibrium solubility of Methyl 3-azidobenzoate in a given solvent at a specified temperature.

Materials:

-

Methyl 3-azidobenzoate

-

Solvent of interest (e.g., water, ethanol, ethyl acetate)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Methyl 3-azidobenzoate to a glass vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a constant temperature bath on an orbital shaker. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the vial at the same temperature to facilitate phase separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid phase.

-

Dilution and Analysis: Dilute the aliquot with a known volume of the solvent to a concentration suitable for the analytical method. Analyze the concentration of Methyl 3-azidobenzoate in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility of Methyl 3-azidobenzoate in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Caption: Experimental workflow for the shake-flask solubility determination method.

II. Stability Profile of Methyl 3-azidobenzoate

The stability of Methyl 3-azidobenzoate is a critical consideration for its safe handling, storage, and application. Like other organic azides, it is an energetic compound susceptible to decomposition under various conditions.

Thermal Stability

Organic azides are known to be thermally sensitive, and their stability is influenced by factors such as the carbon-to-nitrogen ratio and the presence of activating or deactivating substituents. For Methyl 3-azidobenzoate, the presence of an electron-withdrawing methyl ester group on the aromatic ring can influence its thermal stability. Electron-withdrawing groups can sometimes lower the decomposition temperature of aryl azides.[9]

Experimental Protocol for Thermal Stability Assessment (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to evaluate the thermal stability of a compound.[15][16][17]

Objective: To determine the onset of decomposition and the mass loss profile of Methyl 3-azidobenzoate as a function of temperature.

Instrumentation:

-

Differential Scanning Calorimeter (DSC)

-

Thermogravimetric Analyzer (TGA)

-

Aluminum or hermetically sealed pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of Methyl 3-azidobenzoate into a DSC or TGA pan.

-

Instrument Setup: Place the sample pan and a reference pan (empty) into the instrument. Purge the system with an inert gas to provide a controlled atmosphere.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

-

Data Acquisition: Record the heat flow (DSC) or the change in mass (TGA) as a function of temperature.

-

Data Analysis:

-

DSC: The onset of an exothermic peak indicates the beginning of decomposition. The peak temperature and the area under the peak (enthalpy of decomposition) provide information about the energy released.

-

TGA: A sharp decrease in mass corresponds to the decomposition of the compound, with the primary mass loss attributed to the evolution of nitrogen gas.

-

Caption: Simplified thermal decomposition pathway of Methyl 3-azidobenzoate.

Chemical Stability

Hydrolysis: The methyl ester group in Methyl 3-azidobenzoate is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to 3-azidobenzoic acid and methanol. The reaction is typically reversible.[18][19][20]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., with sodium hydroxide), the ester is irreversibly hydrolyzed to the corresponding carboxylate salt (sodium 3-azidobenzoate) and methanol.[18][21][22]

Compatibility:

-

Acids: Mixing azides with strong acids should be avoided as it can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.

-

Metals: Contact with certain metals, particularly heavy metals, can form highly sensitive and explosive metal azides. The use of metal spatulas should be avoided.

-

Halogenated Solvents: As mentioned previously, the use of solvents like dichloromethane and chloroform should be avoided due to the risk of forming dangerously explosive di- and tri-azidomethane.

Photochemical Stability

Aryl azides are known to be sensitive to ultraviolet (UV) light. Upon photolysis, they can also decompose to form highly reactive nitrene intermediates, similar to thermal decomposition.[23][24][25][26][27] This photoreactivity is the basis for their use as photoaffinity labels. It is therefore recommended to store Methyl 3-azidobenzoate in amber vials or otherwise protected from light to prevent degradation.

III. Applications in Drug Development

The unique chemical properties of Methyl 3-azidobenzoate make it a valuable tool in modern drug discovery and development.

Click Chemistry

The azide functional group is a key component in CuAAC "click chemistry" reactions. Methyl 3-azidobenzoate can be readily reacted with alkyne-containing molecules to form stable 1,2,3-triazole linkages. This reaction is widely used for:

-

Lead Discovery and Optimization: Rapidly synthesizing libraries of compounds by linking different molecular fragments.

-

Bioconjugation: Attaching drug molecules, fluorescent probes, or other tags to biomolecules such as proteins and nucleic acids.

Photoaffinity Labeling

The ability of the aryl azide group to form a reactive nitrene upon UV irradiation makes Methyl 3-azidobenzoate a precursor for creating photoaffinity probes.[9] These probes are designed to bind to a specific biological target. Subsequent irradiation with UV light triggers the formation of a covalent bond between the probe and the target, allowing for:

-

Target Identification: Identifying the specific protein or other biomolecule that a drug candidate interacts with.

-

Binding Site Mapping: Determining the precise location on the target where the drug binds.

Radiolabeling for PET Imaging

The azide group can also be utilized in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive technique used in drug development to study:

-

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a living organism.

-

Pharmacodynamics: The engagement of a drug with its target in vivo.[28][29][30][31][32]

IV. Safe Handling and Storage

Given its energetic nature, Methyl 3-azidobenzoate must be handled with appropriate safety precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

-

Ventilation: Handle in a well-ventilated fume hood.

-

Avoidance of Energy Input: Protect from shock, friction, heat, and light.

-

Storage: Store in a cool, dark place, away from incompatible materials such as strong acids and metals. It is recommended to store in a refrigerator and in amber-colored containers.

-

Scale: Work with the smallest quantities necessary for the experiment.

-

Disposal: Azide-containing waste should be managed according to institutional safety guidelines, which typically involve quenching the azide before disposal.

Conclusion

Methyl 3-azidobenzoate is a valuable and versatile chemical tool for researchers in drug development and related fields. A comprehensive understanding of its solubility and stability is essential for its safe and effective use. While this guide provides a detailed overview based on available data and established chemical principles, it is crucial for researchers to perform their own assessments for specific applications and to always adhere to strict safety protocols when handling this energetic compound.

References

-

Aryl azide photoreactivity. (A) Possible reaction mechanisms of the... - ResearchGate. (URL: [Link])

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). (URL: [Link])

-

Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (URL: [Link])

-

1236 SOLUBILITY MEASUREMENTS - ResearchGate. (URL: [Link])

-

Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. (URL: [Link])

-

Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - NIH. (URL: [Link])

-

An overview of the current proposed mechanism of aryl azide... - ResearchGate. (URL: [Link])

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (URL: [Link])

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (URL: [Link])

-

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (2014). (URL: [Link])

-

A simple method to modulate the selectivity of aryl azide photolysis using cucurbit[24]uril. (2024). Royal Society of Chemistry. (URL: [Link])

-

Solvent and Aryl-Substituent Effects on the Rates of Thermal Decomposition of a-Azidostyrenes - ElectronicsAndBooks. (URL: [Link])

-

Acid Catalyzed Hydrolysis of Esters - Chemistry LibreTexts. (2023). (URL: [Link])

-

Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. (2022). (URL: [Link])

-

Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing). (URL: [Link])

-

mechanism of ester hydrolysis - YouTube. (2019). (URL: [Link])

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (2024). (URL: [Link])

-

Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03907F. (2024). (URL: [Link])

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC - PubMed Central. (URL: [Link])

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (URL: [Link])

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (URL: [Link])

-

Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge - ACS Publications - American Chemical Society. (URL: [Link])

-

Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge | Request PDF - ResearchGate. (2024). (URL: [Link])

-

Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed. (2007). (URL: [Link])

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2024). (URL: [Link])

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (URL: [Link])

-

Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties | SciTechnol. (URL: [Link])

-

Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study | Australian Journal of Chemistry | ConnectSci. (2020). (URL: [Link])

-

Thermal analysis study of antihypertensive drug doxazosin mesilate. (URL: [Link])

-

Thermal analysis - DSC and TGA | C2MI. (URL: [Link])

-

Thermal decomposition of a diazido ester: Pyrolysis GC–MS and DFT study - ResearchGate. (2024). (URL: [Link])

-

PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - Frontiers. (URL: [Link])

-

(PDF) The thermal decomposition of azidopyridines - ResearchGate. (2024). (URL: [Link])

-

Predicting Octanol-Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Stud - CSIRO Publishing. (2020). (URL: [Link])

-

Substituted Azolium Disposition: Examining the Effects of Alkyl Placement on Thermal Properties - MDPI. (2019). (URL: [Link])

-

Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

Application of Positron Emission Tomography in Drug Development - PMC - NIH. (URL: [Link])

-

Applications of molecular imaging in drug development - Drug Target Review. (2018). (URL: [Link])

-

Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. (2022). (URL: [Link])

-

Benzoic acid, 3-nitro-, methyl ester - the NIST WebBook. (URL: [Link])

-

Ester dance reaction on the aromatic ring - PMC - PubMed Central - NIH. (URL: [Link])

-

PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective - ResearchGate. (2024). (URL: [Link])

-

Integrating Artificial Intelligence and PET Imaging for Drug Discovery: A Paradigm Shift in Immunotherapy - MDPI. (2024). (URL: [Link])

-

On the cause of low thermal stability of ethyl halodiazoacetates - Beilstein Journals. (2016). (URL: [Link])

-

Methyl 3-nitrobenzoate - ResearchGate. (2024). (URL: [Link])

-

Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem - NIH. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Computation of octanol-water partition coefficients by guiding an additive model with knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thermal decomposition of aromatic azides. Formation of phenazines and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 17. Predicting Aqueous Solubility - It's Harder Than It Looks [practicalcheminformatics.blogspot.com]

- 18. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. A simple method to modulate the selectivity of aryl azide photolysis using cucurbit[8]uril - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04209C [pubs.rsc.org]

- 26. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03907F [pubs.rsc.org]

- 28. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]

- 29. Application of Positron Emission Tomography in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 30. drugtargetreview.com [drugtargetreview.com]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling and Storage of Methyl 3-azidobenzoate

This guide provides a comprehensive overview of the essential safety protocols for the handling and storage of Methyl 3-azidobenzoate. It is intended for researchers, scientists, and drug development professionals who work with this and other potentially energetic organic azide compounds. The information herein is synthesized from established safety guidelines and chemical data to ensure a self-validating system of laboratory safety.

Understanding the Hazard Profile of Methyl 3-azidobenzoate

Methyl 3-azidobenzoate (C₈H₇N₃O₂) is an aromatic azide that, while useful in synthetic chemistry, possesses significant potential hazards. The primary concerns are its potential for explosive decomposition and its toxicity. A thorough understanding of its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is the foundation of safe laboratory practice.[1]

Based on aggregated data, Methyl 3-azidobenzoate is classified with the following hazards[1]:

-

Self-reactive substance: Heating may cause a fire or explosion.

-

Skin irritant: Causes skin irritation.

-

Serious eye irritant: Causes serious eye irritation.

-

Respiratory irritant: May cause respiratory irritation.

-

Organ toxicity (repeated exposure): Causes damage to organs through prolonged or repeated exposure.

It is imperative to recognize that organic azides, as a class, are energetic materials. Their stability is influenced by several factors, including molecular weight, the ratio of carbon to nitrogen, and the presence of activating groups on the aromatic ring.

Risk Assessment: A Proactive Approach to Safety

Before handling Methyl 3-azidobenzoate, a thorough risk assessment is mandatory. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental conditions.

2.1. Stability Evaluation of Organic Azides

Two key principles can be used to estimate the stability of an organic azide:

-

Carbon to Nitrogen Ratio (C/N): A higher C/N ratio generally indicates greater stability. For Methyl 3-azidobenzoate (C₈H₇N₃O₂), the C/N ratio is 8:3, which is approximately 2.67:1. Azides with a C/N ratio between 1 and 3 can be synthesized and isolated but should be handled with care and stored at low temperatures.[2]

-

The "Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) provides sufficient dilution within the molecule to render it relatively safe to handle with appropriate precautions.[3] Methyl 3-azidobenzoate, with eight carbon atoms to one azide group, adheres to this rule.

2.2. Experimental Design Considerations

-

Scale of Reaction: Always work with the smallest practical quantities of the azide. First-time users should start with minimal amounts (e.g., < 200 mg).[4] Scaling up reactions requires a separate, thorough risk assessment and approval from the principal investigator.[4]

-

Temperature: Avoid high temperatures during reactions and workup procedures. The thermal decomposition of azides can be initiated at elevated temperatures.[5][6]

-

Purification: Never use distillation or sublimation for the purification of organic azides, as this can lead to explosive decomposition.[7] Purification should be limited to methods like extraction and precipitation.[7]

Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective way to protect laboratory personnel.

-

Chemical Fume Hood: All work with Methyl 3-azidobenzoate, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[4][8]

-

Blast Shield: For reactions involving the synthesis or use of Methyl 3-azidobenzoate, a blast shield should be placed in front of the experimental setup within the fume hood.[2][4]

-

Ventilation: Ensure adequate general laboratory ventilation to complement the local exhaust of the fume hood.[8]

Diagram 1: Hierarchy of Controls for Handling Methyl 3-azidobenzoate

Caption: A visual representation of the hierarchy of safety controls.

Personal Protective Equipment (PPE): Essential for Personal Safety

While engineering controls are primary, appropriate PPE is crucial for safeguarding against accidental exposure.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles for added protection.[8] |

| Hand Protection | Nitrile gloves are generally suitable. For handling azides of high toxicity, consider double-gloving or using silver shield gloves under nitrile gloves.[4] |

| Body Protection | A flame-resistant lab coat should be worn and fully buttoned. |

| Footwear | Closed-toe shoes are required in the laboratory at all times. |

Safe Handling Protocols

Adherence to strict protocols is essential when working with Methyl 3-azidobenzoate.

5.1. Weighing and Transferring

-

Preparation: Designate a specific area within the fume hood for handling the azide.

-

Utensils: Use plastic or ceramic spatulas for transferring the solid. NEVER use metal spatulas, as they can cause friction and initiate decomposition.[2]

-

Dispensing: Carefully dispense the required amount onto a tared weighing paper or into a suitable container. Avoid creating dust.

-

Cleaning: Clean the spatula and the weighing area immediately after use with a damp cloth to collect any residual particles. Dispose of the cloth as hazardous waste.

5.2. In-Reaction Handling

-

Solvent Choice: Avoid using halogenated solvents like dichloromethane or chloroform, as they can react with azides to form highly unstable di- and tri-azidomethane.[7]

-

Ground-Glass Joints: Avoid the use of ground-glass joints where possible, as friction can potentially initiate decomposition. If their use is unavoidable, ensure they are well-lubricated and handle with extreme care.[2]

-

Monitoring: Continuously monitor the reaction for any signs of an exothermic event or gas evolution.

-

Work-up: Quench the reaction carefully and avoid concentrating the azide-containing solution to dryness.

Storage Requirements: Maintaining Stability

Proper storage is critical to prevent the degradation and potential decomposition of Methyl 3-azidobenzoate.

| Storage Parameter | Condition |

| Temperature | Store in a cool, dry, and well-ventilated area.[8] It is recommended to store organic azides below room temperature.[2][7][9] |

| Light | Protect from light by storing in an amber bottle or in a dark cabinet.[3][7] |

| Container | Keep the container tightly closed.[8] |

| Incompatibilities | Store away from incompatible materials such as strong acids, strong bases, strong oxidizing agents, heavy metals, bromine, carbon disulfide, and dimethyl sulfate.[9][10] Contact with acids can generate highly toxic and explosive hydrazoic acid.[9] |

Diagram 2: Storage Decision Tree for Methyl 3-azidobenzoate

Caption: A flowchart for determining appropriate storage conditions.

Spill and Emergency Procedures

Prompt and correct response to spills and exposures is critical.

7.1. Spill Cleanup

-

Small Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

-

Carefully sweep the mixture into a non-metal container.[11]

-

Wipe the area with a damp cloth.

-

Collect all cleanup materials in a sealed container for hazardous waste disposal.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the area immediately.

-

Alert your supervisor and the institutional safety office.

-

Do not attempt to clean up the spill yourself.

-

7.2. Accidental Exposure

| Exposure Route | First Aid Measures |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |

Waste Disposal

Proper disposal of Methyl 3-azidobenzoate and related waste is a critical final step.

-

Segregation: All azide-containing waste must be collected in a dedicated, clearly labeled, non-metal hazardous waste container.[2][7]

-

Incompatibilities: Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[3] Also, avoid mixing with heavy metal waste.

-

Disposal: Dispose of the waste through your institution's hazardous waste management program. Do not pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[4]

-

Decontamination: Before disposal, it may be possible to deactivate the azide. Consult your institution's safety guidelines for approved deactivation procedures. One common method involves treatment with sodium nitrite and sulfuric acid, but this must be done with extreme caution and under controlled conditions.[4]

Conclusion

Methyl 3-azidobenzoate is a valuable reagent in chemical synthesis, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of risk assessment, engineering controls, appropriate PPE, and strict handling and disposal procedures, researchers can mitigate the risks associated with this energetic compound. This guide serves as a foundational document; always consult your institution's specific safety policies and the available chemical safety literature before commencing work.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11240787, Methyl 3-azidobenzoate. Retrieved from [Link]

-

O'Dell, G. E. K. (1960). Thermal decomposition of methyl azide. ResearchGate. Retrieved from [Link]

- Luo, Q. (2018). Handling Azide Compounds Laboratory Safety Standard Operating Procedure (SOP). Case Western Reserve University.

- Dyke, J. M., et al. (2005). Contrasting behavior in azide pyrolyses: an investigation of the thermal decompositions of methyl azidoformate, ethyl azidoformate and 2-azido-N, N-dimethylacetamide by ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy. Chemistry, 11(5), 1665-76.

-

University of Pittsburgh. (2013). Safe Handling of Azides. Retrieved from [Link]

-

CPAchem Ltd. (2023). Safety data sheet: Methyl benzoate. Retrieved from [Link]

- University College Dublin. (2018).

- Verevkin, S. P., et al. (2023).

- University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.

- Sroka, W., et al. (2023).

- Verevkin, S. P., et al. (2023). Thermal decomposition of 1-ethyl-3-methylimidazolium acetate.

- University of Wisconsin-Madison. (2017). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety.

- World Health Organization. (2007). 5.3 azinphos methyl (002) toxicology.

Sources

- 1. Methyl 3-azidobenzoate | C8H7N3O2 | CID 11240787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. artscimedia.case.edu [artscimedia.case.edu]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. chemistry.unm.edu [chemistry.unm.edu]

- 5. researchgate.net [researchgate.net]

- 6. Contrasting behavior in azide pyrolyses: an investigation of the thermal decompositions of methyl azidoformate, ethyl azidoformate and 2-azido-N, N-dimethylacetamide by ultraviolet photoelectron spectroscopy and matrix isolation infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ucd.ie [ucd.ie]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

chemical properties of aryl azide-containing compounds